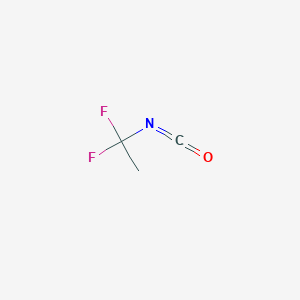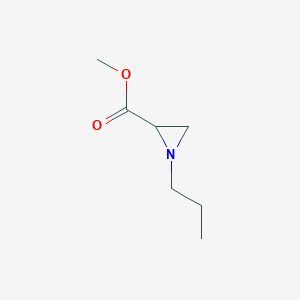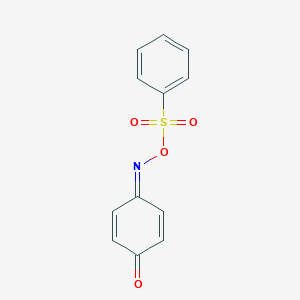![molecular formula C8H13NO B156942 Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) CAS No. 126344-06-7](/img/structure/B156942.png)
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1-azabicyclo[221]hept-4-yl)- (9CI) is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Another method involves the enantiospecific synthesis starting from readily available trans-4-hydroxy-L-proline. This process includes several steps, such as the conversion of the key intermediate (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine, followed by cyclization to yield the desired azabicycloheptane derivatives .
Industrial Production Methods
Industrial production methods for Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the palladium-catalyzed reactions, suggests potential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions to modify functional groups within the bicyclic structure.
Substitution: Nucleophilic substitution reactions to introduce different substituents at various positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency.
Major Products
Major products formed from these reactions include epoxides, alcohols, and other functionalized derivatives of the bicyclic structure .
Aplicaciones Científicas De Investigación
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific chemical properties for industrial applications.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) involves its interaction with molecular targets through its unique bicyclic structure. The nitrogen atom within the ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. Specific pathways and molecular targets depend on the functional groups present and the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
7-Azabicyclo[2.2.1]heptane: Similar in structure but differs in the position of functional groups and nitrogen atom.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen placement.
Uniqueness
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) is unique due to its specific acetyl group and the position of the nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propiedades
Número CAS |
126344-06-7 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-(1-azabicyclo[2.2.1]heptan-4-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3 |
Clave InChI |
VVHIDANWMHPNPG-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCN(C1)CC2 |
SMILES canónico |
CC(=O)C12CCN(C1)CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
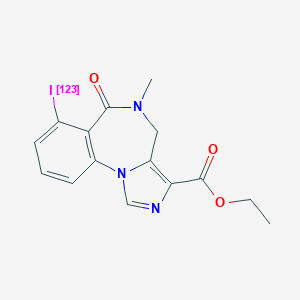
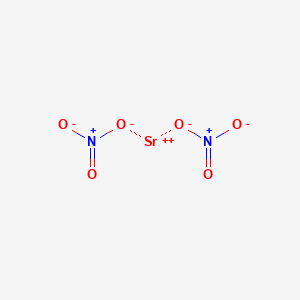

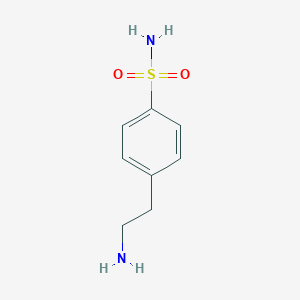
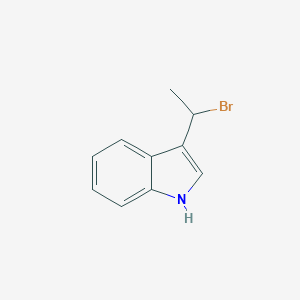
![IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE](/img/structure/B156870.png)



